REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3]C1.[CH3:11][OH:12].[CH3:13][O-:14].[Ba+2].C[O-]>C1C=CC=CC=1>[OH:1][C:6]1[CH:7]=[C:8]([CH:11]2[O:14][C:13]3[CH:9]=[CH:10][CH:5]=[CH:6][C:7]=3[CH2:8][O:12]2)[CH:9]=[CH:10][C:5]=1[O:4][CH3:3] |f:2.3.4|
|
Name
|
30-g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC=C2
|
Name
|
|
Quantity
|
70 mmol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Ba+2].C[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After adding 10 g
|
Type
|
CUSTOM
|
Details
|
of ammonium acetate, volatiles were evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with two 500-ml
|
Type
|
WASH
|
Details
|
The chloroform was washed once with 500 ml
|
Type
|
WASH
|
Details
|
of chloroform, and the combined chloroform extracts were washed once with 300 ml
|
Type
|
CUSTOM
|
Details
|
Evaporation and crystallization from diethyl ether-n-hexane
|
Type
|
CUSTOM
|
Details
|
gave the neutral form of the novel sweet compound (23 g., 95%), m.p. 105°-106° C.
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1OC)C1OCC2=C(O1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |